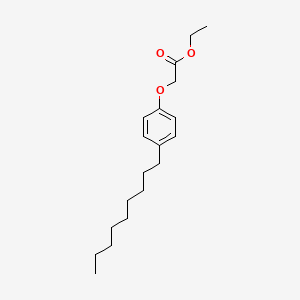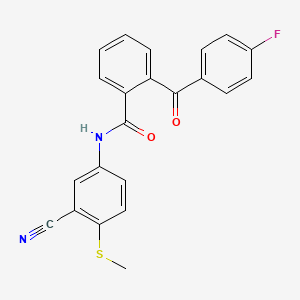
N-(3-Cyano-4-(methylsulfanyl)phenyl)-2-(4-fluorobenzoyl)benzenecarboxamide
描述
N-(3-Cyano-4-(methylsulfanyl)phenyl)-2-(4-fluorobenzoyl)benzenecarboxamide is a complex organic compound that features a cyano group, a methylsulfanyl group, a fluorobenzoyl group, and a benzenecarboxamide moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Cyano-4-(methylsulfanyl)phenyl)-2-(4-fluorobenzoyl)benzenecarboxamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the cyano group: This can be achieved through nucleophilic substitution reactions where a halogenated precursor reacts with a cyanide source.
Introduction of the methylsulfanyl group: This step might involve the use of thiols or disulfides under appropriate conditions.
Attachment of the fluorobenzoyl group: This can be done through Friedel-Crafts acylation using a fluorobenzoyl chloride and a Lewis acid catalyst.
Formation of the benzenecarboxamide moiety: This step might involve the reaction of an amine with a carboxylic acid derivative.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. Techniques such as continuous flow chemistry and the use of automated reactors might be employed.
化学反应分析
Types of Reactions
N-(3-Cyano-4-(methylsulfanyl)phenyl)-2-(4-fluorobenzoyl)benzenecarboxamide can undergo various types of chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone.
Reduction: The cyano group can be reduced to an amine.
Substitution: The fluorine atom can be substituted by nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
Chemistry: As an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Potential use in the development of bioactive compounds or as a probe in biochemical studies.
Medicine: Possible applications in drug discovery and development, particularly in the design of molecules with specific biological activities.
Industry: Use in the production of advanced materials or as a catalyst in various chemical processes.
作用机制
The mechanism of action of N-(3-Cyano-4-(methylsulfanyl)phenyl)-2-(4-fluorobenzoyl)benzenecarboxamide would depend on its specific application. In a biological context, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
相似化合物的比较
Similar Compounds
N-(3-Cyano-4-(methylsulfanyl)phenyl)-2-(4-chlorobenzoyl)benzenecarboxamide: Similar structure but with a chlorine atom instead of fluorine.
N-(3-Cyano-4-(methylsulfanyl)phenyl)-2-(4-methylbenzoyl)benzenecarboxamide: Similar structure but with a methyl group instead of fluorine.
Uniqueness
The presence of the fluorine atom in N-(3-Cyano-4-(methylsulfanyl)phenyl)-2-(4-fluorobenzoyl)benzenecarboxamide can impart unique properties such as increased metabolic stability, altered electronic properties, and enhanced binding affinity in biological systems compared to its analogs.
属性
IUPAC Name |
N-(3-cyano-4-methylsulfanylphenyl)-2-(4-fluorobenzoyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15FN2O2S/c1-28-20-11-10-17(12-15(20)13-24)25-22(27)19-5-3-2-4-18(19)21(26)14-6-8-16(23)9-7-14/h2-12H,1H3,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVHVCDAMSVQNLT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C=C(C=C1)NC(=O)C2=CC=CC=C2C(=O)C3=CC=C(C=C3)F)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15FN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[1-(4-chlorophenyl)-3-(dimethylamino)-1H-1,2,4-triazol-5-yl]-N,N-dimethylamine](/img/structure/B3124716.png)
![ethyl N-[(Z)-2-cyano-3-(cyanoamino)prop-2-enoyl]carbamate](/img/structure/B3124729.png)
![4-(4-phenylpiperazin-1-yl)-5H-pyrimido[5,4-b]indole](/img/structure/B3124741.png)
![N-(5,6-dihydrobenzo[h]quinazolin-2-yl)benzenecarboxamide](/img/structure/B3124742.png)
![4-[[2-(1,3-Dihydro-3-oxo-1-isobenzofuranyl)-2-nitroethenyl]amino]benzoic acid](/img/structure/B3124750.png)
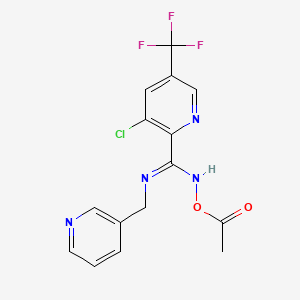
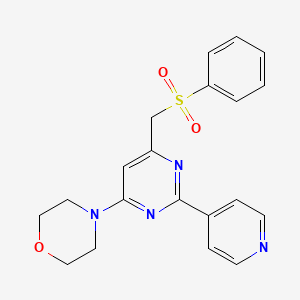
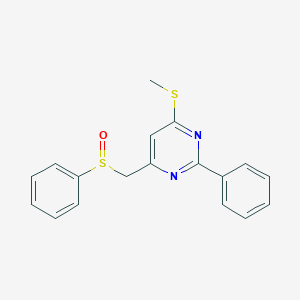
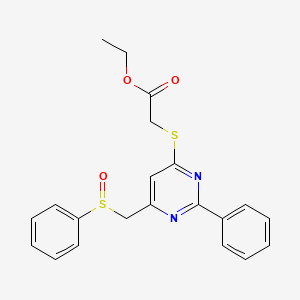
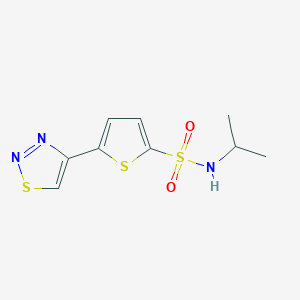

![N-[1-(tert-butyl)-3-(4-chlorophenyl)-4-cyano-1H-pyrazol-5-yl]-2-chlorobenzenecarboxamide](/img/structure/B3124804.png)
